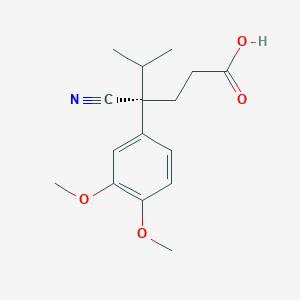

(S)-(-)-Verapamilic Acid

Description

Contextualization as a Chiral Pharmaceutical Intermediate

In pharmaceutical chemistry, chiral intermediates are enantiomerically pure compounds that act as essential building blocks for more complex drug substances. core.ac.ukchiralpedia.com The production of single-enantiomer drugs is increasingly important, as different enantiomers of the same drug can exhibit vastly different biological activities. core.ac.uknih.gov (S)-(-)-Verapamilic Acid, chemically known as (S)-4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic Acid, is a key chiral intermediate specifically used for the synthesis of (S)-Verapamil. acs.orgresearchgate.netpharmaffiliates.com

Verapamil (B1683045) is a calcium channel blocker drug. While it is often administered clinically as a racemate (an equal mixture of both its (S)- and (R)-enantiomers), the two enantiomers possess distinct pharmacological profiles. google.com The (S)-enantiomer is primarily responsible for the desired calcium channel antagonist activity, whereas the (R)-enantiomer has other effects, including actions on sodium channels. google.com This divergence in activity underscores the need for efficient manufacturing processes to produce the single (S)-enantiomer, which in turn highlights the critical role of its precursor, this compound. google.comgoogle.com The synthesis of the single-enantiomer drug from this intermediate ensures that the final product has a more selective pharmacological profile. nih.gov

Significance of Stereochemistry in Drug Precursor Research

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental concept in drug design and action. nih.govresearchgate.net Biological systems, including the protein receptors and enzymes that drugs target, are inherently chiral. nih.gov Consequently, they often interact differently with the two enantiomers of a chiral drug. One enantiomer may fit perfectly into its biological target to elicit a therapeutic effect, while the other may be less active, completely inactive, or even responsible for undesirable side effects. nih.gov

The stereochemical configuration of a drug precursor is paramount because it directly dictates the final stereochemistry of the API. nih.gov Establishing the correct 3D structure early in the synthetic sequence, at the intermediate stage, is a cornerstone of modern pharmaceutical production. Research into precursors like this compound is significant because it addresses the challenge of creating the molecule's quaternary chiral center with high precision. google.comgoogle.com

Synthesizing or isolating the pure chiral intermediate is often more efficient than attempting to separate the final drug enantiomers, a process that can be difficult and wasteful. wikipedia.org By using enantiomerically pure this compound, manufacturers can ensure that the subsequent chemical transformations preserve the desired stereochemistry, leading directly to the therapeutically active (S)-Verapamil. acs.orgresearchgate.net This approach is central to producing safer and more effective single-enantiomer medicines.

Detailed Research Findings

Research on this compound has primarily focused on its efficient synthesis and its conversion to (S)-Verapamil. The main challenge lies in the construction of the acyclic quaternary stereocenter with the correct spatial orientation. google.comthieme-connect.com Methodologies have evolved from classical resolution techniques to more advanced asymmetric synthesis strategies.

A versatile and scalable route to obtaining the pure enantiomers of Verapamil begins with the resolution of racemic verapamilic acid. acs.orgresearchgate.net This classical method involves using a chiral resolving agent, such as α-methyl benzylamine, to react with the racemic acid. This reaction forms a pair of diastereomeric salts, which have different physical properties and can be separated by crystallization. acs.orgwikipedia.org Once the desired diastereomeric salt is isolated, the chiral resolving agent is removed, yielding the enantiomerically pure this compound. This intermediate is then converted to (S)-Verapamil while preserving the stereochemical integrity of the chiral center. acs.orgresearchgate.net This resolution process has been successfully demonstrated on a pilot plant scale. acs.org

More modern approaches focus on asymmetric synthesis, which creates the desired enantiomer directly and avoids discarding half of the starting material, a major drawback of classical resolution. wikipedia.org One such method is an enantioselective rhodium-catalyzed allylic alkylation reaction. This approach constructs the challenging quaternary stereocenter and allows for a highly efficient, three-step synthesis of (S)-Verapamil. thieme-connect.comresearchgate.net Another strategy involves the allylic substitution of a picolinate (B1231196) with a copper reagent, which proceeds with complete transfer of chirality to generate a key intermediate for the synthesis of (S)-Verapamil. researchgate.net These enantioselective methods represent more atom-economical and efficient pathways to the final drug. google.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Name | (S)-4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic Acid | pharmaffiliates.com |

| Synonyms | (S)-γ-Cyano-3,4-dimethoxy-γ-(1-methylethyl)-benzenebutanoic Acid; l-γ-Cyano-γ-(3,4-dimethoxyphenyl)-γ-isopropylbutyric Acid | pharmaffiliates.com |

| CAS Number | 36622-24-9 | pharmaffiliates.com |

| Molecular Formula | C16H21NO4 | pharmaffiliates.com |

| Molecular Weight | 291.35 g/mol | pharmaffiliates.com |

| Appearance | Clear Colorless Semi-Solid | pharmaffiliates.com |

| Asymmetric Synthesis | Direct synthesis of the enantiomerically pure compound using chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. thieme-connect.comresearchgate.netresearchgate.net | Higher atom economy, avoids waste, and can be more efficient in terms of step count. wikipedia.orgthieme-connect.com | Development can be complex, requiring specialized catalysts and reaction conditions. google.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-11(2)16(10-17,8-7-15(18)19)12-5-6-13(20-3)14(9-12)21-4/h5-6,9,11H,7-8H2,1-4H3,(H,18,19)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHCLIANLKRGLY-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCC(=O)O)(C#N)C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@](CCC(=O)O)(C#N)C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S Verapamilic Acid

Stereoselective Synthesis Approaches

The creation of the specific stereochemistry at the quaternary carbon center of (S)-(-)-Verapamilic Acid is a significant challenge in its synthesis. Various stereoselective strategies have been developed to address this, aiming to produce the desired (S)-enantiomer with high purity.

Asymmetric Catalysis in Chiral Center Formation

Asymmetric catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. nih.govsigmaaldrich.com In the context of synthesizing verapamil (B1683045) and its precursors, several catalytic asymmetric methods have been explored. These methods often involve the creation of the quaternary stereocenter in a highly enantioselective manner. researchgate.net For instance, chiral Lewis acid catalysts have proven effective in a variety of asymmetric transformations. sigmaaldrich.com

One notable approach involves the enantioselective Heck arylation of acyclic olefins with aryldiazonium salts, which has been applied to the concise synthesis of (R)-Verapamil, demonstrating the power of asymmetric catalysis in constructing the required carbon framework with high enantioselectivity. researchgate.net While this example leads to the (R)-enantiomer, the principles of asymmetric catalysis are adaptable, and by selecting the appropriate chiral ligand or catalyst, the synthesis can be directed towards the (S)-enantiomer. nih.gov

Research in asymmetric catalysis is ongoing, with the development of novel catalysts and methods to improve efficiency and selectivity. For example, chiral oxazaborolidinium ions (COBIs) have been shown to be highly efficient catalysts for activating carbonyl compounds in various asymmetric reactions. sigmaaldrich.com The application of such advanced catalytic systems could provide a more direct and efficient route to this compound.

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. williams.edutcichemicals.com After the desired stereocenter has been created, the auxiliary is removed. This method is a reliable way to achieve high levels of stereoselectivity. nih.gov

In the synthesis of complex molecules, oxazolidinones are commonly used as chiral auxiliaries. williams.edunih.gov For the synthesis of a molecule with a structure related to verapamilic acid, a chiral auxiliary can be attached to a precursor molecule. A subsequent alkylation reaction, for instance, would then proceed with high diastereoselectivity, controlled by the steric influence of the auxiliary. Finally, cleavage of the auxiliary would yield the desired enantiomerically enriched product. williams.edu

A specific example is the use of a cysteine-derived oxazolidinone auxiliary. This auxiliary can be used in a range of asymmetric transformations, including aldol (B89426) reactions and Michael additions, with high yields and selectivity. nih.gov The subsequent removal of the auxiliary under mild conditions provides access to the desired chiral carboxylic acid derivative.

| Chiral Auxiliary Approach | Key Features | Potential Application to this compound |

| Evans Oxazolidinone | Well-understood system, high diastereoselectivity in alkylation reactions. williams.edu | Acylation of the auxiliary with a suitable acid, followed by stereoselective alkylation and subsequent hydrolysis to yield this compound. |

| Cysteine-Derived Oxazolidinone | High yields and selectivity in various transformations, mild auxiliary removal. nih.gov | Could offer an alternative to traditional auxiliaries with potential for improved efficiency and milder reaction conditions. |

Enantioselective Organocatalysis

Enantioselective organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules as catalysts. nih.govscienceopen.com This approach avoids the use of metals and offers operational simplicity and low toxicity. nih.gov Organocatalysis can be broadly categorized into covalent and non-covalent catalysis. scienceopen.com

For the synthesis of chiral molecules, organocatalysts can activate substrates through the formation of iminium ions or enamines, or through hydrogen bonding interactions. mdpi.comrsc.org For example, chiral secondary amines, such as those derived from proline, can catalyze reactions with high enantioselectivity. nih.gov

In the context of synthesizing precursors to verapamil, an enantioselective organocatalytic approach could involve the reaction of a prochiral starting material in the presence of a chiral organocatalyst to generate the quaternary stereocenter of this compound with high enantiomeric excess. While specific examples for the direct synthesis of this compound via organocatalysis are not extensively detailed in the provided search results, the principles of this methodology are broadly applicable to the formation of chiral carboxylic acids and their derivatives. rsc.org

Chiral Resolution Techniques for Enantiomeric Purity

Chiral resolution is a process used to separate a racemic mixture into its individual enantiomers. wikipedia.org This is a crucial step when a synthetic route produces a mixture of both (S)- and (R)-enantiomers of verapamilic acid.

Diastereomeric Salt Formation and Recrystallization

The most common method for chiral resolution is the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base. libretexts.orglibretexts.org The resulting products are a pair of diastereomeric salts, which have different physical properties, such as solubility. libretexts.orglibretexts.org This difference in solubility allows for their separation by fractional crystallization. wikipedia.orgunchainedlabs.com

In the case of verapamilic acid, which is a carboxylic acid, a chiral amine can be used as the resolving agent. libretexts.orgresearchgate.net One study reports the efficient resolution of verapamilic acid using α-methylbenzylamine. researchgate.netdatapdf.com The process involves forming the diastereomeric salts, separating them based on their differential solubility in a suitable solvent, and then liberating the desired this compound from the salt by treatment with an acid. libretexts.orgresearchgate.net The choice of the chiral resolving agent and the crystallization solvent is critical for achieving high enantiomeric purity and yield. unchainedlabs.com

| Resolving Agent | Principle of Separation | Outcome for Verapamilic Acid |

| α-Methylbenzylamine | Formation of diastereomeric salts with different solubilities. libretexts.orgresearchgate.net | Efficient separation of the (S)- and (R)-enantiomers of verapamilic acid has been demonstrated. researchgate.netdatapdf.com |

| Chiral Amino Alcohols | Formation of diastereomeric salts, with separation based on solubility differences in various solvents. unchainedlabs.com | A screening approach can be used to identify the optimal chiral amino alcohol and solvent system for the resolution. unchainedlabs.com |

Preparative Chiral Chromatography for Enantiomer Separation

Preparative chiral chromatography is a powerful technique for separating enantiomers on a larger scale. sigmaaldrich.comsigmaaldrich.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation as they pass through the column. sigmaaldrich.comcsfarmacie.cz

For the separation of verapamil enantiomers, and by extension its precursor verapamilic acid, various CSPs have been employed. Amylose (B160209) tris(3,5-dimethylphenylcarbamate) is a commonly used stationary phase. scielo.br The separation is typically carried out using a mobile phase consisting of a mixture of solvents like n-hexane, isopropanol, and ethanol, often with an amine additive like diethylamine (B46881). scielo.br

Continuous multicolumn chromatography systems, such as the Varicol process, have been used for the preparative separation of verapamil enantiomers, achieving high purity and productivity. scielo.br This technique offers an efficient and scalable method for obtaining enantiomerically pure this compound.

| Chromatographic Method | Chiral Stationary Phase (CSP) | Mobile Phase Composition | Reported Purity |

| Preparative HPLC | Amylose tris(3,5-dimethylphenylcarbamate) | n-hexane/isopropanol/ethanol mixtures with diethylamine scielo.br | 93.0% for S-(-)-verapamil scielo.br |

| Analytical HPLC | Isopropyl carbamate (B1207046) cyclofructan 6 (LarihcShell-P, LSP) | Acetonitrile/methanol/trifluoroacetic acid/triethylamine (B128534) mdpi.com | High resolution achieved in a short analysis time mdpi.com |

Enzymatic Resolution Strategies

Enzymatic kinetic resolution represents a green and highly selective method for separating enantiomers. This technique utilizes enzymes, most commonly lipases, which can differentiate between the two enantiomers of a racemic mixture and selectively catalyze a reaction on one of them. chemrxiv.orgjocpr.com For a racemic carboxylic acid like verapamilic acid, the process typically involves an enzyme-catalyzed esterification. The lipase (B570770) will selectively convert one enantiomer (e.g., the (R)-enantiomer) into its corresponding ester, leaving the desired (S)-enantiomer as the unreacted acid. The resulting mixture of the (S)-acid and the (R)-ester can then be separated by conventional methods like extraction.

Lipases are favored for their versatility, ability to function in organic solvents, and high enantioselectivity. nih.gov The choice of enzyme, solvent, and reaction conditions is crucial for maximizing both the reaction rate and the enantiomeric excess (e.e.) of the product. chemrxiv.org While specific data on the enzymatic resolution of verapamilic acid is not extensively detailed in publicly available literature, the resolution of analogous compounds like 2-aryl propionic acids (profens) is well-established. chemrxiv.orgnih.gov For instance, lipase B from Candida antarctica is a widely used biocatalyst for such resolutions. chemrxiv.org The general parameters optimized for these processes provide a model for developing a specific protocol for this compound.

Table 1: Illustrative Parameters for Lipase-Catalyzed Kinetic Resolution

| Parameter | Condition | Rationale |

| Enzyme | Immobilized Lipase (e.g., Candida antarctica Lipase B) | High selectivity for a wide range of substrates; immobilization allows for easy recovery and reuse. nih.gov |

| Reaction | Transesterification | The enzyme selectively esterifies one enantiomer of the racemic acid. chemrxiv.org |

| Solvent | Aprotic organic solvent (e.g., Hexane, Cyclohexane) | Provides a non-aqueous environment suitable for lipase activity and can influence enantioselectivity. chemrxiv.org |

| Temperature | 30-40 °C | Balances reaction rate with enzyme stability and selectivity. chemrxiv.org |

| Acyl Donor | Vinyl acetate (B1210297) or other activated esters | Often used in transesterification reactions to drive the reaction forward. chemrxiv.org |

| Outcome | ~50% conversion | Ideal for kinetic resolution, yielding one enantiomer as the unreacted acid and the other as an ester, both with high e.e. jocpr.com |

This table represents typical conditions for enzymatic resolution of chiral carboxylic acids and serves as a model for the resolution of verapamilic acid.

Optimization of Synthetic Routes for High Enantiomeric Excess and Scalability

The predominant and industrially proven method for obtaining enantiomerically pure verapamilic acid is through classical resolution using a chiral resolving agent. researchgate.netacs.org This method involves the reaction of the racemic acid with a chiral base to form a pair of diastereomeric salts. wikipedia.orglibretexts.org Due to their different physical properties, these salts can be separated by fractional crystallization. chiralpedia.com

For verapamilic acid, the chiral amine α-methylbenzylamine has been used as an efficient resolving agent. researchgate.netacs.orgdatapdf.com The process involves dissolving the racemic acid and the chiral amine in a suitable solvent, which allows the less soluble diastereomeric salt—for instance, the salt of (S)-verapamilic acid with (S)-α-methylbenzylamine—to crystallize out of the solution, leaving the other diastereomer dissolved. After separation, the pure this compound is recovered by treatment with an acid to break the salt. libretexts.org A key advantage of this method is its demonstrated scalability, with successful implementation at the pilot plant level. researchgate.netacs.org

Optimization of this route focuses on maximizing the yield and enantiomeric purity of the desired product. Factors such as the choice of solvent, crystallization temperature, and the stoichiometry of the resolving agent are critical. nih.gov The goal is to find conditions that maximize the solubility difference between the two diastereomeric salts.

Table 2: Classical Resolution of Verapamilic Acid

| Step | Description | Key Reagents/Parameters | Outcome |

| 1. Salt Formation | Racemic verapamilic acid is reacted with a single enantiomer of a chiral amine. | Racemic Verapamilic Acid, (S)- or (R)-α-methylbenzylamine, Solvent (e.g., Methanol, Acetone). acs.orglibretexts.org | Mixture of two diastereomeric salts. |

| 2. Separation | The diastereomeric salts are separated based on differential solubility. | Fractional Crystallization. chiralpedia.com | Isolation of the less soluble diastereomeric salt in solid form. |

| 3. Liberation | The purified diastereomeric salt is treated with a strong acid to regenerate the chiral acid. | Hydrochloric Acid (HCl). libretexts.org | Pure this compound enantiomer. |

While effective, classical resolution is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. wikipedia.org To overcome this, modern asymmetric synthesis strategies aim to create the chiral center directly with high enantioselectivity. diva-portal.org One such approach is the catalytic asymmetric Heck arylation, which can be used to construct the quaternary carbon center of a verapamil precursor with high enantiomeric excess (e.g., up to 92% e.e.). researchgate.net This avoids the loss of 50% of the material inherent in resolution, offering a more atom-economical route.

Process Chemistry Considerations for Industrial Production of Chiral Intermediates

The industrial production of a chiral intermediate like this compound requires careful consideration of safety, cost, efficiency, and waste management. The choice of synthetic route has profound implications for all these factors.

Route Selection: The strategy of resolving the intermediate This compound) rather than the final drug, Verapamil, is considered advantageous. This approach offers better atom utilization and generates lower levels of waste, which is a significant consideration for large-scale manufacturing. acs.org The resolving agent, α-methylbenzylamine, can also be recovered and reused, further improving process economics.

Reagent Selection and Handling: Subsequent steps in the synthesis of Verapamil from verapamilic acid often involve powerful reducing agents to convert a nitrile or an amide group. Reagents like borane (B79455) dimethyl sulfide or lithium aluminium hydride are effective but require specialized handling procedures due to their reactivity and potential hazards. researchgate.net A notable process consideration is that the use of borane reagents can lead to a "tedious work-up procedure," which can impact throughput and increase processing time and cost on an industrial scale. researchgate.net

Downstream Processing and Purification: Achieving the high purity required for pharmaceutical intermediates necessitates robust purification methods. For the diastereomeric salt resolution, the process relies on carefully controlled crystallization to ensure high diastereomeric and, consequently, high enantiomeric purity. rsc.org Following the conversion of the acid to the final active pharmaceutical ingredient, further purification, often by recrystallization from solvent systems like acetone/water, is employed to meet stringent pharmacopoeial standards. acs.org

Scalability and Efficiency: A key objective in process chemistry is ensuring that a synthetic route is scalable. The classical resolution of verapamilic acid has been successfully scaled up to the pilot plant, demonstrating its industrial viability. researchgate.netacs.org Process optimization may involve exploring different solvents or solvent mixtures to improve the efficiency of the crystallization step, thereby increasing yield and reducing the number of purification cycles needed. researchgate.net The development of continuous crystallization processes is another modern approach to enhance the scalability and efficiency of chiral resolutions. chiralpedia.com

Analytical Characterization and Enantiopurity Determination of S Verapamilic Acid

Advanced Chromatographic Techniques for Enantioseparation

Chromatographic methods are central to the separation and quantification of (S)-(-)-Verapamilic Acid from its (R)-(+)-enantiomer. These techniques rely on the differential interaction of the enantiomers with a chiral stationary phase or a chiral selector added to the mobile phase.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone for the enantioseparation of verapamil (B1683045) and its precursors like verapamilic acid. nih.govchromatographyonline.com Method development often involves screening various chiral stationary phases (CSPs) and mobile phase compositions to achieve optimal separation.

Method Development: The development of a chiral HPLC method typically begins with the selection of an appropriate chiral stationary phase. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used. For instance, amylose tris(3,5-dimethylphenylcarbamate) has been successfully used as a stationary phase for the separation of verapamil enantiomers. scielo.br The choice of mobile phase is equally critical. A polar organic mobile phase, for example, composed of acetonitrile, methanol, trifluoroacetic acid, and triethylamine (B128534) (98:2:0.05:0.025, v/v/v/v), has been employed for the enantiomeric separation of verapamil. nih.gov The optimization of mobile phase composition, flow rate, and column temperature is crucial for achieving good resolution and short analysis times. chromatographyonline.compensoft.net

Validation: Method validation is performed according to established guidelines to ensure the reliability of the analytical data. chromatographyonline.com Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). scirp.org For instance, a validated chiral HPLC method for verapamil enantiomers demonstrated linearity over a concentration range of 1–450 ng/mL with a correlation coefficient (r²) of ≥ 0.997 for each enantiomer. nih.gov The precision of such methods is typically evaluated by determining the relative standard deviation (RSD) for intra- and inter-day analyses, which should generally be within acceptable limits (e.g., ≤ 15%). pensoft.net

Table 1: Example of Chiral HPLC Method Parameters for Verapamil Enantiomers

| Parameter | Condition |

|---|---|

| Chiral Column | LarihcShell-P (core-shell isopropyl carbamate (B1207046) cyclofructan 6) nih.gov |

| Mobile Phase | Acetonitrile/Methanol/Trifluoroacetic Acid/Triethylamine (98:2:0.05:0.025, v/v/v/v) nih.gov |

| Flow Rate | 0.5 mL/min nih.gov |

| Detection | Fluorescence (Excitation: 280 nm, Emission: 313 nm) nih.gov |

| Analysis Time | < 3.5 minutes nih.gov |

| LLOQ | 1 ng/mL for each enantiomer nih.gov |

Gas Chromatography (GC) for Enantiomeric Analysis

Gas chromatography (GC) is another powerful technique for chiral separations, particularly for volatile and semi-volatile compounds. chromatographyonline.com For non-volatile compounds like verapamilic acid, derivatization is often necessary to increase their volatility and thermal stability.

The use of chiral capillary columns is the most common approach in chiral GC. chromatographyonline.comgcms.cz These columns are coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative, which interacts differently with the enantiomers, leading to their separation. While direct GC analysis of verapamilic acid is challenging, its derivatives can be analyzed. For instance, a GC-MS method was developed for the enantiomeric fraction determination of various psychoactive substances after derivatization with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl). mdpi.com

Capillary Electrophoresis (CE) for Chiral Resolution

Capillary electrophoresis (CE) has emerged as a highly efficient technique for the enantioseparation of pharmaceuticals. mdpi.comresearchgate.net Its advantages include high separation efficiency, short analysis times, and low consumption of reagents. mdpi.com

In chiral CE, a chiral selector is typically added to the background electrolyte (BGE). mdpi.com Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors due to their ability to form inclusion complexes with the enantiomers, leading to differences in their electrophoretic mobility. mdpi.comresearchgate.net For the enantioseparation of verapamil, various cyclodextrins have been investigated, with heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TM-β-CD) being identified as an effective chiral selector. mdpi.comresearchgate.net The optimization of CE parameters such as BGE composition and pH, chiral selector concentration, temperature, and applied voltage is crucial for achieving baseline separation of the enantiomers. mdpi.com

Table 2: Optimized Conditions for Chiral CE Separation of Verapamil Enantiomers

| Parameter | Condition |

|---|---|

| Chiral Selector | 21 mM Heptakis(2,3,6-tri-O-methyl)-β-CD (TM-β-CD) mdpi.com |

| Background Electrolyte (BGE) | 50 mM Phosphate buffer mdpi.com |

| BGE pH | 5.0 mdpi.com |

| Temperature | 15 °C mdpi.com |

| Voltage | 20 kV mdpi.com |

| Resolution (Rs) | 1.58 mdpi.com |

| Migration Order | (R)-Verapamil followed by (S)-Verapamil mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Chiral Quantification

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the quantification of chiral compounds, even in complex matrices. nih.govnih.gov This technique combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer.

A novel LC-MS/MS method for the enantioselective analysis of verapamil in rat plasma utilized a superficially porous silica (B1680970) isopropyl-cyclofructan 6 chiral column. nih.gov The method employed an isocratic mobile phase and positive multiple reaction monitoring (MRM) mode for detection. nih.gov This approach allowed for a rapid analysis time of 5.2 minutes and achieved a lower limit of quantification (LLOQ) of 0.5 ng/mL for both enantiomers. nih.gov The validation of such methods follows stringent guidelines and includes the assessment of linearity, accuracy, precision, and recovery. nih.govnih.gov

Table 3: LC-MS/MS Method Parameters for Chiral Quantification of Verapamil

| Parameter | Condition |

|---|---|

| Chiral Column | LarihcShell-P (superficially porous silica isopropyl-cyclofructan 6) nih.gov |

| Mobile Phase | Acetonitrile: Trifluoroacetic acid: 10 mM Ammonium formate (B1220265) (100:0.1:0.1, v/v/v) nih.gov |

| Flow Rate | 0.3 mL/min nih.gov |

| Detection | Positive Multiple Reaction Monitoring (MRM) mode nih.gov |

| LLOQ | 0.5 ng/mL for each enantiomer nih.gov |

| Linear Range | 0.5-500 ng/mL nih.gov |

Spectroscopic Methods for Stereochemical Assignment and Purity Assessment

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), play a crucial role in the stereochemical assignment and purity assessment of chiral molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules. For chiral analysis, the use of chiral solvating agents (CSAs) is a common strategy.

When a chiral molecule is dissolved in a solution containing a CSA, diastereomeric complexes are formed. These complexes have different NMR spectra, allowing for the differentiation and quantification of the enantiomers. For example, the enantiomeric purity of noremopamil, a related compound, was assayed by ¹H NMR spectroscopy in the presence of the chiral solvating agent (1R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol. researchgate.net Similarly, NMR spectroscopic studies have been used to assign the structure of carbanionic intermediates in the synthesis of verapamil, which was crucial for understanding the stereochemical course of the reactions. researchgate.net Advanced 2D-NMR techniques, such as COSY, can provide further structural information and help in the stereochemical assignment. longdom.org

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the most definitive method for the unambiguous determination of the absolute configuration of chiral molecules. researchgate.netbu.eduvirginia.edu The technique relies on the phenomenon of anomalous dispersion (or resonant scattering), where X-rays interact differently with the electron shells of atoms, particularly heavier atoms. bu.eduresearchgate.net This effect breaks Friedel's law, causing measurable intensity differences between Bijvoet pairs (reflections hkl and -h-k-l) in non-centrosymmetric crystals. researchgate.net

The absolute structure of a chiral molecule can be determined by analyzing these intensity differences. A key parameter in this analysis is the Flack parameter, which provides a measure of the correctness of the assigned absolute configuration. google.com A Flack parameter value close to zero for a given enantiomer confirms the assignment, while a value near one indicates that the inverted structure is correct. google.com

In the context of Verapamil synthesis, X-ray crystallography has been employed to confirm the stereochemistry of key intermediates. For instance, in a scalable synthesis route to the pure enantiomers of Verapamil starting from the resolution of verapamilic acid, the absolute configuration of a related intermediate dioxolane was definitively assigned using X-ray crystallography. clearsynth.comresearchgate.net While a specific crystallographic report for this compound itself is not detailed in readily available literature, the application of this technique to closely related structures in its synthetic pathway underscores its critical role. Furthermore, detailed X-ray diffraction data have been published for novel crystalline forms of (R)-(+)-Verapamil Hydrochloride, the final API derived from the corresponding (R)-enantiomer of verapamilic acid, highlighting the importance of this analytical method in characterizing the stereoisomers of this drug family. google.com

Table 2: Key Concepts in Absolute Configuration Determination by X-ray Crystallography

| Term | Description |

|---|---|

| Anomalous Dispersion | The scattering of X-rays by an atom with an absorption edge close to the wavelength of the incident X-rays, leading to a phase shift. It is essential for distinguishing between enantiomers. researchgate.net |

| Bijvoet Pairs | Friedel pairs of reflections (hkl and -h-k-l) whose intensities are no longer equal in the presence of anomalous scattering in a non-centrosymmetric crystal. The differences are used to determine the absolute configuration. researchgate.net |

| Flack Parameter | A parameter refined during crystallographic analysis that indicates the absolute structure of the crystal. A value near 0 indicates the correct configuration, while a value near 1 indicates the inverse. google.com |

| Chiral Environment | The molecule must crystallize in a non-centrosymmetric space group, which is a prerequisite for a chiral, enantiopure compound. |

General principles applicable to the structural elucidation of chiral molecules like this compound. researchgate.netgoogle.com

Impurity Profiling and Related Substance Determination in Chiral Intermediate Synthesis

Impurity profiling is a cornerstone of modern pharmaceutical development and quality control, mandated by regulatory bodies like the ICH and FDA. mdpi.comnih.gov It involves the identification, quantification, and control of unwanted chemical entities that may be present in an API or its intermediates. nih.gov Impurities can arise from various sources, including starting materials, by-products of side reactions, residual reagents or catalysts, and degradation products. nih.gov

In the synthesis of a chiral intermediate like this compound, controlling impurities is crucial as they can affect the purity, stability, and safety of the final API. The synthesis of Verapamil involves several steps where impurities can be introduced. For example, studies on Verapamil Hydrochloride have identified process-related impurities such as 2-(3,4-dimethoxyphenyl)-3-methylbut-2-enenitrile. nih.gov Other potential impurities include O-desmethyl and N-desmethyl derivatives of verapamil, which may arise from incomplete reactions or the use of certain reagents. google.com

The analytical methods used for impurity profiling must be highly sensitive and specific. HPLC is the most common technique, often coupled with mass spectrometry (LC-MS) for structural elucidation of unknown impurities. nih.gov A robust analytical method for related substances in Verapamil Hydrochloride was developed using UPLC, demonstrating the high resolution required to separate the main component from trace-level impurities. researchgate.net The control of these impurities often involves process optimization, such as adjusting reaction conditions or introducing specific purification steps, like an acetic anhydride (B1165640) wash to remove desmethyl impurities by acetylation, facilitating their removal during crystallization. google.com

Table 3: Potential Impurities in the Synthesis of Verapamil and its Intermediates

| Impurity Name | Potential Source | Analytical Detection Method |

|---|---|---|

| 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile | Intermediate in the synthesis of Verapamil; can be carried over. | HPLC, LC-MS nih.gov |

| O-desmethyl Verapamil derivatives | Impurities in starting materials or side-reactions during synthesis. | HPLC, UPLC, LC-MS google.com |

| N-desmethyl Verapamil derivatives | Impurities from starting materials or incomplete N-methylation steps. | HPLC, UPLC, LC-MS google.com |

| Dimer Impurities | Formation during the coupling reaction steps. | HPLC, UPLC google.com |

| Residual Solvents (e.g., Acetone, Toluene) | Used during synthesis and purification steps. | Gas Chromatography (GC) nih.gov |

Stereochemical Impact on Downstream Pharmaceutical Development of Verapamil

Influence of (S)-(-)-Verapamilic Acid Purity on Enantiomeric Purity of Verapamil (B1683045)

The enantiomeric purity of the final verapamil product is directly correlated with the stereochemical integrity of its precursors. This compound is a key chiral intermediate in several synthetic routes to (S)-verapamil. The synthesis of enantiomerically pure verapamil often involves the resolution of racemic verapamilic acid or the use of an enantiomerically pure starting material. acs.orgacs.orgresearchgate.net

A scalable route to the pure enantiomers of verapamil has been described where the key intermediate, verapamilic acid, was resolved using α-methyl benzylamine. acs.orgacs.orgresearchgate.net This process allows for the isolation of the desired enantiomer of verapamilic acid, which is then converted to the corresponding verapamil enantiomer. Crucially, the stereochemical integrity at the quaternary carbon center of verapamilic acid is preserved throughout the subsequent synthetic steps. acs.orgacs.orgresearchgate.net Therefore, any enantiomeric impurity in the starting this compound will be carried through the synthesis, resulting in a final (S)-verapamil product with a reduced enantiomeric excess.

The table below illustrates the direct relationship between the purity of the chiral intermediate and the final product. While specific data for this compound is proprietary, the general principle is well-established in chiral synthesis.

| Enantiomeric Purity of this compound | Expected Enantiomeric Purity of (S)-Verapamil |

| >99% | >99% |

| 98% | 98% |

| 95% | 95% |

This table provides an illustrative representation of the expected correlation in the absence of racemization or enantiomeric enrichment during the synthetic process.

Consideration of Stereoselective Metabolism of Verapamil in Relation to Intermediate Chiral Purity

Verapamil undergoes extensive and stereoselective first-pass metabolism in the liver and small intestine. nih.gov The two enantiomers, (S)-verapamil and (R)-verapamil, are metabolized at different rates, primarily by cytochrome P450 (CYP) enzymes, including CYP3A4, CYP1A2, and CYP2C8. researchgate.netunesp.brdrugbank.com Studies have consistently shown that the S-enantiomer is metabolized more rapidly and extensively than the R-enantiomer. researchgate.netdrugbank.commdpi.com

The presence of a larger amount of the more slowly metabolized (R)-enantiomer can lead to a different pharmacokinetic profile than that of pure (S)-verapamil, potentially affecting both efficacy and the side-effect profile. Therefore, the stringent control of the enantiomeric purity of intermediates like this compound is a critical consideration in the manufacturing of single-enantiomer verapamil to ensure a predictable and consistent metabolic fate.

Implications for Pharmacokinetic Profiles of Verapamil Derived from Chiral Intermediates

The pharmacokinetics of verapamil are highly dependent on its stereochemical composition. The two enantiomers exhibit different plasma concentrations, bioavailability, and clearance rates. nih.govmdpi.com After oral administration of racemic verapamil, the systemic bioavailability of the S-enantiomer is lower than that of the R-enantiomer due to more extensive first-pass metabolism. nih.govnih.gov

The synthesis of verapamil from a chirally pure intermediate like this compound aims to produce a single enantiomer drug product, (S)-verapamil. The pharmacokinetic profile of pure (S)-verapamil will differ significantly from that of the racemic mixture. However, if the chiral intermediate is not enantiomerically pure, the resulting verapamil will be a mixture of enantiomers, leading to a pharmacokinetic profile that is a composite of the individual enantiomers.

For instance, a study in rats demonstrated that after oral administration of racemic verapamil, S-(-)-verapamil showed a higher maximum concentration (Cmax) and area under the concentration-time curve (AUC) compared to the R-(+)-enantiomer. mdpi.com The table below summarizes key pharmacokinetic parameters for verapamil enantiomers from a study in rats.

| Enantiomer | Cmax (ng/mL) | AUC (ng·h/mL) |

| S-(-)-Verapamil | 280 ± 50 | 750 ± 120 |

| R-(+)-Verapamil | 150 ± 30 | 400 ± 80 |

| Data from a stereoselective pharmacokinetic study in rats after oral administration of racemic verapamil. mdpi.com |

The use of enantiomerically pure this compound is therefore essential for producing (S)-verapamil with a predictable and optimized pharmacokinetic profile, which is crucial for achieving the desired therapeutic effect while minimizing potential variability in patient response. Any deviation from high enantiomeric purity in the starting material will directly translate to a less defined and potentially less effective final drug product.

Structure Activity Relationship Sar and Biological Evaluation of S Verapamilic Acid and Its Derivatives

Contribution of the (S)-Configuration and Specific Moieties to Bioactivity

The biological activity of verapamil (B1683045) is highly dependent on its stereochemistry, with the (S)-enantiomer demonstrating significantly greater potency than the (R)-enantiomer. nih.gov The (S)-configuration is crucial for the compound's primary pharmacological action as a calcium channel blocker. Studies have shown that (S)-verapamil is approximately 20 times more potent than (R)-verapamil in its negative dromotropic effects, which involve slowing conduction through the atrioventricular (AV) node. nih.govresearchgate.net This stereoselective inhibition is most pronounced for agents and processes that are highly dependent on calcium channel function. nih.gov

From a structural standpoint, several molecular components are essential for verapamil's bioactivity. Research on verapamil derivatives has identified that both the tertiary amino nitrogen and the two benzene (B151609) rings are indispensable for its frequency-dependent negative inotropic action. nih.gov While substituents on the benzene ring near the asymmetric carbon atom and the isopropyl group are not essential for the mechanism of action, they strongly influence the drug's potency. nih.gov Furthermore, the N-methyl group is thought to be important due to steric effects, and quaternization of the tertiary amino nitrogen leads to a complete loss of effectiveness. nih.gov

Mechanistic Investigations of Reported Biological Activities

Beyond its cardiovascular effects, verapamil has been investigated for its potential anticancer, antibacterial, and antifungal properties. These activities are often linked to its ability to inhibit efflux pumps and modulate cellular transport mechanisms.

Anticancer Activity Studies (in vitro, cell line cytotoxicity, apoptosis pathways)

Verapamil is a classic chemosensitizer known to reverse multidrug resistance (MDR) in various cancer cells. spandidos-publications.comeuropeanreview.org Its primary mechanism in this role is the inhibition of the P-glycoprotein (P-gp) efflux pump, a product of the MDR1 gene. europeanreview.org By blocking P-gp, verapamil increases the intracellular concentration of chemotherapeutic agents, thereby restoring their efficacy. europeanreview.org

Cytotoxicity and Apoptosis: In vitro studies have demonstrated that verapamil can enhance the cytotoxicity of platinum-based drugs (cisplatin, carboplatin) in gallbladder cancer cell lines (SGC996 and GBC-SD) by increasing apoptosis. spandidos-publications.com It also shows a dose-dependent ability to inhibit the proliferation of chemotherapy-resistant pancreatic cancer "side population" cells, which are rich in stem-like cells. nih.gov In murine cervical cancer models, verapamil monotherapy significantly suppressed tumor growth and impaired the proliferation and migration of SiHa human cervical cancer cells. tandfonline.com This effect was linked to the modulation of NFAT2 expression. tandfonline.com

Mechanism: The anticancer synergy is not solely dependent on P-gp inhibition. In gallbladder cancer, verapamil was found to enhance chemosensitivity by reducing intracellular glutathione (B108866) levels and downregulating the expression of Multidrug Resistance-Associated Protein 1 (MRP1). spandidos-publications.com In doxorubicin-resistant breast cancer cells (4T1-R), verapamil induced nuclear translocation of doxorubicin (B1662922) and caused a G2-phase growth arrest, leading to synergistic cytotoxicity. nih.gov

Antibacterial Activity Assessment

Verapamil has demonstrated direct antibacterial effects and, more significantly, the ability to potentiate the activity of existing antibiotics, primarily through the inhibition of bacterial efflux pumps. jwatch.org

Direct Activity: Verapamil hydrochloride has shown a significant antibacterial effect against Enterococcus faecalis and Escherichia coli, with a determined Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 9 mM for both strains.

Synergistic Activity: Verapamil is recognized for its ability to inhibit efflux pumps in Mycobacterium tuberculosis, thereby increasing the bactericidal activity of drugs like bedaquiline. pharmaceutical-journal.compnas.org This potentiation allows for the use of lower doses of the primary antibiotic, which may reduce adverse effects. pharmaceutical-journal.com This synergistic effect extends to other MmpS5L5 efflux pump substrates. pnas.org Verapamil also enhances the activity of moxifloxacin (B1663623) and linezolid (B1675486) against multidrug-resistant tuberculosis in murine models. jwatch.org The mechanism involves slowing drug clearance by inhibiting the organism's efflux pump. jwatch.org

Antifungal Activity Assessment

Verapamil exhibits both direct antifungal properties and the ability to work synergistically with established antifungal agents against various fungal pathogens, particularly Candida species.

Direct Activity: Verapamil is active against non-albicansCandida species, including C. krusei, C. parapsilosis, and C. glabrata, with a reported MIC of 1250 μM. scispace.comscielo.brnih.gov It displays fungistatic activity at these concentrations. scispace.comscielo.br The compound also inhibits key virulence factors, including hyphal development and adhesion, which are critical for the formation of biofilms and colonization. oup.com

Anti-biofilm and Synergistic Effects: Treatment with verapamil has been shown to reduce the viability, biomass, and metabolic activity of biofilms formed by non-albicansCandida species. nih.gov It also acts as an efflux pump inhibitor in Candida albicans, leading to a synergistic effect when combined with fluconazole, particularly against fluconazole-resistant strains. nih.gov

Interactions with Biological Targets

The diverse biological activities of (S)-verapamil are a result of its interaction with multiple molecular targets, most notably ion channels and transporter proteins.

Ion Channels: The primary target for (S)-verapamil's cardiovascular effects is the L-type calcium channel. drugbank.com The (-)-isomer, corresponding to the S-enantiomer, is significantly more potent in inhibiting these channels compared to the (+)-isomer. nih.gov Verapamil also interacts with various potassium channels. It has been shown to block inwardly rectifying potassium (Kir) channels Kir2.1 and Kir2.3, as well as TREK channels in sympathetic neurons. nih.govresearchgate.netfrontiersin.orgbohrium.com

Transporters (P-glycoprotein): (S)-verapamil is a well-established inhibitor and substrate of the P-glycoprotein (P-gp) efflux pump. nih.govtg.org.au This interaction is central to its ability to reverse multidrug resistance in cancer cells. europeanreview.org Structural analysis shows that S-verapamil interacts with key residues in the P-gp active site. researchgate.net The interaction is complex, with studies suggesting that verapamil may have at least two binding sites on P-gp, leading to both non-competitive and competitive inhibition of the transport of other substrates like digoxin. portlandpress.comnih.gov

Comparative Analysis with Structurally Related Compounds and Chiral Analogs

The pharmacological and pharmacokinetic properties of verapamil are highly stereoselective, making a comparison between the (S)- and (R)-enantiomers essential for understanding its activity.

Potency and Pharmacodynamics: (S)-verapamil is the pharmacologically more active enantiomer regarding cardiovascular effects. researchgate.net It is about 20 times more potent than (R)-verapamil in prolonging the PR interval of an electrocardiogram, a measure of its effect on AV node conduction. nih.govresearchgate.net In contrast, (R)-verapamil has been shown to cause a greater reduction in mean arterial pressure than the (S)-enantiomer. nih.gov

Pharmacokinetics and Metabolism: The two enantiomers also exhibit different pharmacokinetic profiles. Due to a high first-pass metabolism, the bioavailability of verapamil is low, and this metabolism is stereoselective. mdpi.com Following oral administration of the racemic mixture, plasma concentrations of (R)-verapamil are typically five-fold higher than those of (S)-verapamil, because the S-enantiomer is cleared more rapidly. mdpi.comnih.gov The primary metabolite, norverapamil (B1221204), which is formed through metabolism mainly by CYP3A4, also has enantiomers and retains some biological activity. pnas.orgmdpi.com Interestingly, norverapamil shows equal potency to verapamil in reducing resistance to MmpS5L5 substrates in M. tuberculosis, despite having greatly reduced calcium channel activity. pnas.org

Data Tables

Table 1: Comparative Potency of Verapamil Enantiomers on Atrioventricular (AV) Node Conduction.

| Enantiomer | Relative Potency (Negative Dromotropic Effect) | Effect on Mean Arterial Pressure (MAP) |

|---|---|---|

| (S)-Verapamil | ~20 times more potent than (R)-Verapamil nih.govresearchgate.net | No significant effect compared to placebo nih.gov |

Table 2: Reported In Vitro Antimicrobial Activity of Verapamil.

| Organism | Activity Type | Concentration / Finding |

|---|---|---|

| E. faecalis / E. coli | Direct Antibacterial | MIC/MBC = 9 mM |

| M. tuberculosis | Synergistic with Bedaquiline | Potentiates bactericidal activity by inhibiting efflux pumps pnas.org |

| C. krusei / C. parapsilosis / C. glabrata | Direct Antifungal | MIC = 1250 μM scielo.brnih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| (S)-(-)-Verapamilic Acid |

| (S)-Verapamil |

| (R)-Verapamil |

| Verapamil |

| Norverapamil |

| Doxorubicin |

| Cisplatin |

| Carboplatin |

| Oxaliplatin |

| Bedaquiline |

| Moxifloxacin |

| Linezolid |

| Fluconazole |

| Digoxin |

Application in Pharmaceutical Research and Development

Significance in Chiral Drug Design and Synthesis Strategies

The importance of chirality in drug design is paramount, as the three-dimensional structure of a molecule dictates its interaction with biological targets like enzymes and receptors. nih.govnih.gov For many chiral drugs, only one of the two enantiomers—mirror-image isomers—exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects. nih.govyoutube.com Verapamil (B1683045), a calcium channel blocker, is a classic example. It is administered as a racemic mixture, but the (S)-enantiomer is known to be significantly more potent in its pharmacological activity than the (R)-enantiomer. nih.govgoogle.com

Utilizing enantiomerically pure starting materials, a strategy known as chiral pool synthesis, is a highly effective method for producing single-enantiomer drugs. youtube.comnih.gov (S)-(-)-Verapamilic Acid functions as such a starting material. By incorporating this chiral building block, synthetic chemists can ensure that the desired stereochemistry is maintained throughout the reaction sequence, leading directly to the pharmacologically active (S)-Verapamil. This approach is often more efficient and cost-effective than methods that involve the separation of enantiomers from a racemic mixture at a later stage, a process known as chiral resolution. nih.gov

Key synthesis strategies where this compound is significant include:

Convergent Synthesis: In complex syntheses, different fragments of the target molecule are prepared separately and then combined. This compound can serve as the core "left-hand" portion of the Verapamil molecule, which is later coupled with the other achiral "right-hand" segment to complete the synthesis. researchgate.net This modular approach allows for greater control over the stereochemical purity of the final product.

The use of such defined chiral intermediates is strongly encouraged by regulatory bodies like the U.S. Food and Drug Administration (FDA), which have established guidelines emphasizing the need to characterize the stereochemistry of new drugs early in the development process. nih.govnih.gov

Quality Control and Regulatory Considerations for Chiral Pharmaceutical Intermediates

The quality control of chiral pharmaceutical intermediates such as this compound is a critical aspect of drug manufacturing, governed by stringent regulatory guidelines. International bodies like the International Council for Harmonisation (ICH) provide frameworks, such as ICH Q7 (Good Manufacturing Practice for Active Pharmaceutical Ingredients) and ICH Q10 (Pharmaceutical Quality System), that ensure the identity, strength, quality, and purity of these materials. fda.govich.orgich.org

For chiral intermediates, the primary quality attribute is enantiomeric purity, often expressed as enantiomeric excess (ee). heraldopenaccess.usnih.gov A high enantiomeric excess is crucial to guarantee that the final active pharmaceutical ingredient (API) has the desired pharmacological profile and is free from the potentially detrimental effects of the unwanted enantiomer. heraldopenaccess.us

A variety of analytical techniques are employed to ensure the quality of this compound. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common and reliable method for determining enantiomeric excess. heraldopenaccess.usuma.esheraldopenaccess.us Other methods may include gas chromatography and circular dichroism. nih.gov

The table below outlines typical quality control tests and regulatory considerations for a chiral intermediate like this compound.

| Test Parameter | Method | Acceptance Criteria | Regulatory Guideline/Rationale |

| Identity | FTIR Spectroscopy, ¹H NMR | Spectrum conforms to reference standard. | Confirms the correct molecular structure. (ICH Q7) |

| Assay | Titration, HPLC | 98.0% - 102.0% | Ensures the potency and correct quantity of the substance. (ICH Q7) |

| Enantiomeric Excess (ee) | Chiral HPLC | ≥ 99.5% | Guarantees stereochemical purity, critical for safety and efficacy. nih.govheraldopenaccess.us (FDA Guidelines on Stereoisomeric Drugs) |

| Related Substances/Impurities | HPLC, GC | Individual Impurity: ≤ 0.1%Total Impurities: ≤ 0.5% | Controls impurities that may affect the safety or efficacy of the final drug product. (ICH Q3A/Q3B) |

| Residual Solvents | Gas Chromatography (Headspace) | Within ICH Q3C limits | Ensures that solvents used during synthesis are removed to safe levels. (ICH Q3C) |

| Stability | Long-term and accelerated stability studies | No significant degradation or racemization. | Determines appropriate storage conditions and re-test period to prevent loss of quality. (ICH Q1A) |

The data in this table is illustrative and represents typical standards for pharmaceutical intermediates. Actual specifications may vary by manufacturer and regulatory filing.

Regulatory agencies require that the manufacturing processes for chiral intermediates are well-documented and validated to ensure consistency and control. nih.govfda.gov This includes defining critical process parameters and demonstrating that the process reliably produces material of the required stereochemical purity.

Development of Chiral Libraries and Screening Programs Utilizing this compound Scaffolds

In modern drug discovery, "privileged scaffolds" are molecular frameworks that are known to bind to multiple biological targets. u-tokyo.ac.jp These scaffolds are used as starting points to create large collections of related molecules, known as chemical libraries, which can be tested for biological activity in high-throughput screening (HTS) programs. nih.govmedchemexpress.com

The this compound structure represents a valuable chiral scaffold. Its key features—a stereodefined quaternary carbon, a carboxylic acid group, and a phenyl ring—can be systematically modified to generate a library of diverse, yet related, chiral compounds. thieme-connect.comresearchgate.net The carboxylic acid functional group, for instance, is a versatile handle for chemical modification, allowing it to be converted into amides, esters, or other functional groups through combinatorial chemistry techniques. nih.govescholarship.orgtaylorandfrancis.com

The process involves:

Library Design: Computational tools are used to plan a library of derivatives based on the this compound scaffold. Modifications are designed to explore the chemical space around the core structure by varying substituents on the phenyl ring or altering the groups attached to the carboxylic acid. nih.gov

Combinatorial Synthesis: Automated or parallel synthesis techniques are used to rapidly produce hundreds or thousands of distinct compounds. nih.gov Each compound retains the core (S)-chiral center from the parent scaffold, ensuring that the library is enantiomerically defined.

High-Throughput Screening (HTS): The resulting library of compounds is screened against various biological targets (e.g., enzymes, receptors) to identify "hits"—molecules that show promising activity. nih.govku.edu

The table below illustrates a hypothetical example of how a chiral library could be generated from the this compound scaffold.

| Scaffold Position | R¹ Group (Amide Formation) | R² Group (Phenyl Ring Substitution) | Resulting Compound Class | Potential Therapeutic Area |

| Carboxylic Acid | Various primary/secondary amines | 3,4-dimethoxy (native) | Chiral Amides | Cardiovascular, Oncology |

| Carboxylic Acid | Amino acid esters | 3,4-dimethoxy (native) | Chiral Peptidomimetics | Various |

| Phenyl Ring | Benzylamine | Various halogens (F, Cl, Br) | Halogenated Phenylacetic Acid Derivatives | CNS disorders, Anti-inflammatory |

| Phenyl Ring | Cyclohexylamine | Various alkyl groups (CH₃, C₂H₅) | Alkylated Phenylacetic Acid Derivatives | Metabolic disorders |

By leveraging the defined stereochemistry of the this compound scaffold, researchers can more effectively explore structure-activity relationships (SAR). nih.gov This approach accelerates the drug discovery process by focusing on compounds with a higher probability of selective biological interaction, ultimately leading to the identification of novel and potent therapeutic agents. nih.gov

Conclusion and Future Research Perspectives

Challenges and Opportunities in Stereoselective Synthesis of Complex Chiral Intermediates

The synthesis of enantiomerically pure molecules like (S)-(-)-Verapamilic Acid is a formidable challenge in organic chemistry. The creation of a quaternary chiral center, a carbon atom bonded to four different non-hydrogen groups, with high asymmetric induction is particularly difficult. google.com Traditional methods for producing single-enantiomer drugs often relied on the resolution of racemic mixtures, which can be inefficient, or the use of a "chiral pool" of naturally occurring starting materials, which limits molecular diversity. google.comnih.gov

However, these challenges have spurred the development of innovative strategies in stereoselective synthesis. Modern approaches focus on the use of chiral auxiliaries, catalysts, and reagents to control the stereochemical outcome of a reaction. acs.orgnih.gov For instance, a scalable route to the pure enantiomers of Verapamil (B1683045) has been developed, which involves the efficient resolution of the racemic verapamilic acid using α-methyl benzylamine. acs.orgresearchgate.net This process preserves the stereochemical integrity at the quaternary carbon center throughout the subsequent synthetic steps. acs.org

Furthermore, the field of asymmetric catalysis offers significant opportunities. The development of novel chiral ligands for transition metal catalysts and the use of organocatalysts are opening new avenues for the efficient and environmentally friendly synthesis of complex chiral intermediates. nih.govsnnu.edu.cn Continuous flow chemistry is also emerging as a powerful tool, enabling better control over reaction conditions and facilitating the synthesis of chiral active pharmaceutical ingredients (APIs) and their intermediates. nih.gov

Key Synthetic Strategies for Chiral Intermediates:

| Strategy | Description | Advantages |

| Classical Resolution | Separation of a racemic mixture into its constituent enantiomers. | Can be effective for certain compounds. |

| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules as starting materials. | Access to enantiomerically pure building blocks. |

| Chiral Auxiliaries | A chiral molecule that is temporarily incorporated into a substrate to direct the stereochemistry of a subsequent reaction. numberanalytics.com | Can provide high levels of stereocontrol. numberanalytics.com |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. acs.org | Highly efficient, with small amounts of catalyst producing large quantities of the desired product. |

| Continuous Flow Chemistry | Performing chemical reactions in a continuous stream rather than in a batch. | Enhanced control over reaction parameters, improved safety, and scalability. nih.gov |

Emerging Research Avenues for this compound Beyond its Precursor Role

While the primary application of this compound is as a precursor for Verapamil, its inherent chirality and functional groups present opportunities for its exploration in other areas of medicinal chemistry. gbwol.com Chiral molecules often exhibit different biological activities, and the distinct spatial arrangement of atoms in this compound could be leveraged for new therapeutic purposes. skpharmteco.comamericanpharmaceuticalreview.com

Research into the biological activities of Verapamil's individual enantiomers has revealed that the (S)-enantiomer possesses the majority of the calcium channel antagonist activity, while the (R)-enantiomer has other actions, including effects on sodium channels and multidrug resistance in cancer cells. google.com This highlights the potential for the chiral building block, this compound, to serve as a starting point for the development of novel compounds with specific biological targets.

Advancements in Analytical Technologies for Chiral Purity Assessment

Ensuring the enantiomeric purity of chiral compounds is a critical aspect of pharmaceutical development and quality control. skpharmteco.comamericanpharmaceuticalreview.com Several advanced analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) being the most dominant method. americanpharmaceuticalreview.comchiralpedia.com

Chiral HPLC utilizes specialized chiral stationary phases (CSPs) that can differentiate between enantiomers, allowing for their separation and quantification. americanpharmaceuticalreview.comchromatographyonline.com Modern chiral columns are compatible with various modes of chromatography, including reversed-phase, normal-phase, and supercritical fluid chromatography (SFC), offering versatility for analyzing a wide range of molecules. skpharmteco.comchromatographyonline.com

Other significant techniques for chiral purity assessment include:

Gas Chromatography (GC): Another chromatographic method that can be used for the separation of volatile chiral compounds. skpharmteco.comchiralpedia.com

Capillary Electrophoresis (CE): A powerful technique known for its high separation efficiency, rapid analysis times, and minimal consumption of samples and reagents. americanpharmaceuticalreview.comchiralpedia.com

Supercritical Fluid Chromatography (SFC): This technique uses a supercritical fluid as the mobile phase, often leading to faster separations and reduced use of toxic solvents compared to traditional HPLC. chromatographyonline.com

The combination of these separation techniques with mass spectrometry (MS) provides exceptional selectivity and sensitivity, which is particularly valuable for analyzing chiral drugs in complex biological matrices. americanpharmaceuticalreview.com

Comparison of Chiral Analysis Techniques:

| Technique | Principle | Key Advantages |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. chromatographyonline.com | Widely applicable, robust, and well-established. americanpharmaceuticalreview.comchiralpedia.com |

| Chiral GC | Separation of volatile enantiomers based on their interaction with a chiral stationary phase. chiralpedia.com | High resolution for volatile compounds. |

| Chiral CE | Separation of charged enantiomers in a capillary under the influence of an electric field. chiralpedia.com | High efficiency, fast analysis, low sample consumption. americanpharmaceuticalreview.com |

| Chiral SFC | Separation using a supercritical fluid as the mobile phase. chromatographyonline.com | Fast separations, reduced solvent toxicity. chromatographyonline.com |

Potential for Novel Therapeutic Scaffolds Derived from this compound

The molecular structure of this compound, with its defined stereochemistry and multiple functional groups (carboxylic acid, nitrile, and a dimethoxy-substituted phenyl ring), makes it an attractive scaffold for the design of new therapeutic agents. scbt.com A "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets, and chiral structures are often key components of these scaffolds. snnu.edu.cn

The development of novel therapeutic agents often involves the modification of existing molecular structures to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net Starting from a chiral building block like this compound, medicinal chemists can explore a range of chemical transformations to generate libraries of new compounds. acs.org These new molecules could be screened for activity against various biological targets, potentially leading to the discovery of new drugs for a wide range of diseases. For example, chiral scaffolds have been successfully incorporated into the design of novel anticancer agents and inhibitors of specific enzymes. mdpi.comrsc.org The inherent chirality of this compound provides a valuable starting point for the rational design of new, effective, and safe medicines.

Q & A

Q. What are the established synthetic routes for (S)-(-)-Verapamilic Acid, and how do their yields and enantiomeric purity compare?

Methodological Answer : The synthesis of this compound typically involves asymmetric catalysis or chiral resolution. Key routes include:

- Asymmetric hydrogenation : Uses chiral ligands (e.g., BINAP) with transition metals (Ru or Rh) to achieve enantioselectivity. Reported yields range from 65–85%, with enantiomeric excess (e.e.) >95% .

- Enzymatic resolution : Lipases or esterases separate enantiomers from racemic mixtures. Yields vary (40–70%) depending on enzyme specificity and reaction optimization .

- Chiral pool synthesis : Derives chirality from natural precursors (e.g., amino acids). While cost-effective, e.e. may drop below 90% without rigorous purification .

Q. Which analytical techniques are most effective for characterizing the chiral purity of this compound?

Methodological Answer :

- HPLC with chiral stationary phases (CSPs) : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers with resolution factors >2.0. Validate using USP guidelines for precision (±2% RSD) .

- NMR spectroscopy : Chiral solvating agents (e.g., Eu(hfc)₃) induce diastereomeric splitting in ¹H/¹³C spectra. Requires high-field instruments (≥400 MHz) for accurate quantification .

- Polarimetry : Measures specific rotation ([α]D) but lacks sensitivity for trace impurities. Cross-validate with HPLC for batches with e.e. >98% .

Q. What in vitro pharmacological assays are used to evaluate this compound’s calcium channel-blocking activity?

Methodological Answer :

- Patch-clamp electrophysiology : Directly measures L-type calcium current inhibition in cardiomyocytes. IC₅₀ values should be calculated using nonlinear regression (e.g., Hill equation) with ≥3 replicates .

- Radioligand binding assays : Competes with [³H]-nitrendipine in cardiac membrane preparations. Control for nonspecific binding using excess unlabeled ligand .

Advanced Research Questions

Q. How should researchers design dose-response studies to account for this compound’s nonlinear pharmacokinetics?

Methodological Answer :

- Tiered dosing : Use logarithmic increments (e.g., 0.1–100 µM) to capture full dose-response curves. Include positive controls (e.g., verapamil) and vehicle controls.

- Toxicokinetic modeling : Apply compartmental models (e.g., non-Michaelis-Menten) to predict accumulation in hepatic tissues, adjusting for CYP3A4-mediated metabolism .

- Statistical rigor : Power analysis (α=0.05, β=0.2) ensures sufficient sample size (n≥6/group). Address inter-batch variability via randomized block designs .

Q. How can researchers resolve contradictions in reported pharmacological data for this compound across different studies?

Methodological Answer :

- Systematic review : Follow PRISMA guidelines to aggregate data, assess bias (e.g., Cochrane Risk of Bias Tool), and perform meta-analysis using fixed/random-effects models .

- Experimental replication : Standardize protocols (e.g., cell lines, buffer composition) to isolate variables. For example, discrepancies in IC₅₀ may stem from differences in assay temperature (25°C vs. 37°C) .

- Data transparency : Share raw datasets (e.g., via Zenodo) and detailed metadata (e.g., cell passage number, solvent lot) to enable cross-validation .

Q. What experimental strategies are recommended for optimizing the enantiomeric excess of this compound in asymmetric synthesis?

Methodological Answer :

- Ligand screening : Test chiral phosphine ligands (e.g., Josiphos, Mandyphos) in combinatorial libraries. Use DOE (Design of Experiments) to optimize ligand/metal ratios and reaction time .

- In situ monitoring : Employ ReactIR or HPLC-MS to track enantiomer formation kinetics. Adjust parameters (e.g., H₂ pressure in hydrogenation) dynamically .

- Crystallization-induced asymmetric transformation : Recrystallize intermediates in chiral solvents (e.g., (R)-limonene) to enhance e.e. >99% .

Q. How can computational methods predict this compound’s metabolic pathways and potential drug-drug interactions?

Methodological Answer :

- Docking simulations : Use AutoDock Vina or Schrödinger to model binding affinities with CYP450 isoforms. Validate with in vitro microsomal assays .

- QSAR modeling : Train models on PubChem datasets to correlate structural descriptors (e.g., logP, polar surface area) with clearance rates .

- Systems pharmacology : Integrate PK-Sim or GastroPlus to simulate hepatic first-pass metabolism and interaction risks with CYP3A4 inhibitors .

Guidelines for Data Reporting

- Reproducibility : Document synthetic protocols per AJOC standards, including catalyst loading, temperature, and purification steps .

- Chiral validation : Report HPLC chromatograms (retention times, resolution) and NMR spectra (integration values) in supplementary materials .

- Ethical benchmarking : Align pharmacological studies with ARRIVE 2.0 guidelines for animal research or OECD principles for in vitro assays .

Note: Replace placeholder citations (e.g., ) with primary literature specific to this compound during final drafting.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.